![molecular formula C15H14Br2O3 B2469149 {3-Bromo-4-[(4-bromobenzyl)oxy]-5-methoxyphenyl}methanol CAS No. 1154247-36-5](/img/structure/B2469149.png)

{3-Bromo-4-[(4-bromobenzyl)oxy]-5-methoxyphenyl}methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

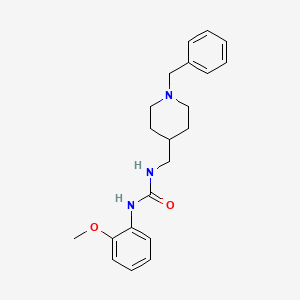

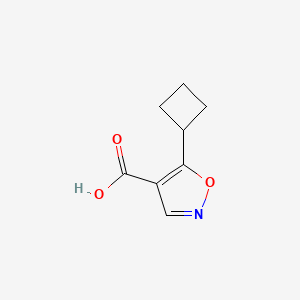

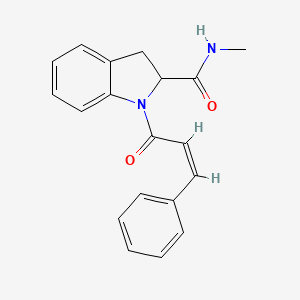

The compound “{3-Bromo-4-[(4-bromobenzyl)oxy]-5-methoxyphenyl}methanol” is a complex organic molecule. It contains a phenyl ring substituted with bromo, methoxy, and bromobenzyl groups1. However, specific details about this compound are not readily available in the literature.

Synthesis Analysis

The synthesis of “{3-Bromo-4-[(4-bromobenzyl)oxy]-5-methoxyphenyl}methanol” would likely involve multiple steps, including bromination, methoxylation, and the introduction of the bromobenzyl group2. However, specific synthetic routes for this compound are not readily available in the literature.

Molecular Structure Analysis

The molecular structure of “{3-Bromo-4-[(4-bromobenzyl)oxy]-5-methoxyphenyl}methanol” would be characterized by the presence of a phenyl ring substituted with bromo, methoxy, and bromobenzyl groups3. However, specific structural details such as bond lengths and angles are not readily available in the literature.

Chemical Reactions Analysis

The compound “{3-Bromo-4-[(4-bromobenzyl)oxy]-5-methoxyphenyl}methanol” could potentially undergo a variety of chemical reactions, including those typical of bromo, methoxy, and bromobenzyl groups4. However, specific reaction pathways and mechanisms for this compound are not readily available in the literature.

Physical And Chemical Properties Analysis

The physical and chemical properties of “{3-Bromo-4-[(4-bromobenzyl)oxy]-5-methoxyphenyl}methanol” would be influenced by its molecular structure1. However, specific properties such as melting point, boiling point, and solubility are not readily available in the literature.Scientific Research Applications

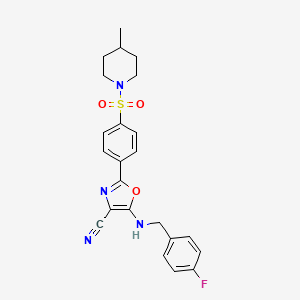

Antibacterial Applications

Studies have found that bromophenols, similar in structure to {3-Bromo-4-[(4-bromobenzyl)oxy]-5-methoxyphenyl}methanol, exhibit antibacterial properties. For instance, compounds isolated from the marine alga Rhodomela confervoides, which include bromophenols, showed significant activity against various bacterial strains (Xu et al., 2003).

Antioxidant Activity

Research on bromophenols derived from the marine red alga Rhodomela confervoides indicated these compounds possess potent antioxidant activities, stronger than or comparable to certain standard antioxidants. This suggests potential applications in preventing oxidative deterioration in food products and other oxidative stress-related applications (Li et al., 2011).

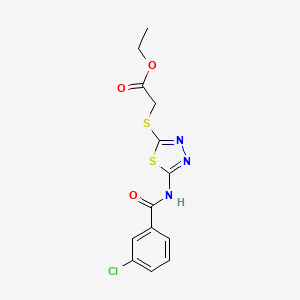

Organic Chemistry and Synthesis

In organic chemistry, bromophenols similar to {3-Bromo-4-[(4-bromobenzyl)oxy]-5-methoxyphenyl}methanol are used in various synthetic reactions. For example, the reaction of cephem derivatives with bromine in methanol, which is related to the structure of {3-Bromo-4-[(4-bromobenzyl)oxy]-5-methoxyphenyl}methanol, led to the formation of unexpected compounds, indicating the potential for discovering new reactions or compounds (Balsamo et al., 1991).

Safety And Hazards

The safety and hazards associated with “{3-Bromo-4-[(4-bromobenzyl)oxy]-5-methoxyphenyl}methanol” are not readily available in the literature. However, related compounds are labeled with the GHS07 pictogram and carry the hazard statement H319, indicating that they can cause serious eye irritation1.

Future Directions

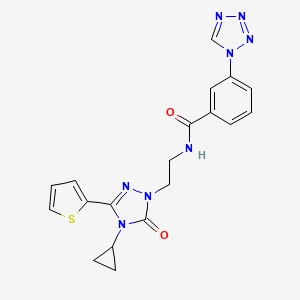

The compound “{3-Bromo-4-[(4-bromobenzyl)oxy]-5-methoxyphenyl}methanol” could potentially be used as a lead for the synthesis of more effective hybrids5. However, further research is needed to fully understand its properties and potential applications.

properties

IUPAC Name |

[3-bromo-4-[(4-bromophenyl)methoxy]-5-methoxyphenyl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14Br2O3/c1-19-14-7-11(8-18)6-13(17)15(14)20-9-10-2-4-12(16)5-3-10/h2-7,18H,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDQOUNZLGZFWOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)CO)Br)OCC2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14Br2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{3-Bromo-4-[(4-bromobenzyl)oxy]-5-methoxyphenyl}methanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-3-(trifluoromethyl)benzamide](/img/structure/B2469075.png)

![Methyl 2-{[2,2-difluoro-2-(4-methoxyphenoxy)acetyl]amino}benzenecarboxylate](/img/structure/B2469076.png)

![Ethyl 6-benzyl-2-(thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2469077.png)

![Tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B2469079.png)